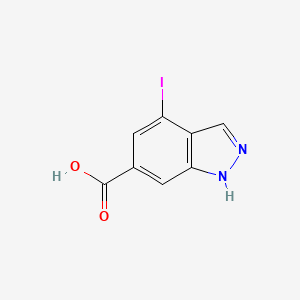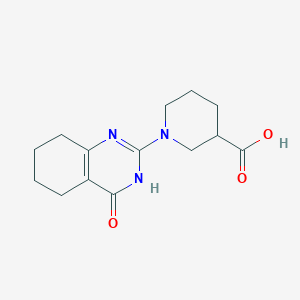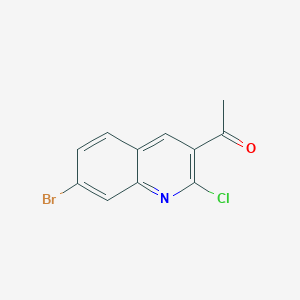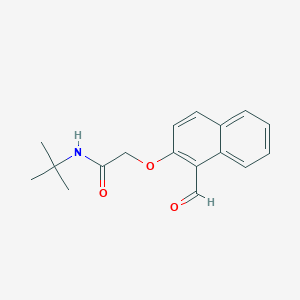![molecular formula C12H10BrNO2 B11844566 4-Bromo-6,7,8,9-tetrahydro-1H-benzo[e]indole-1,2(3H)-dione](/img/structure/B11844566.png)
4-Bromo-6,7,8,9-tetrahydro-1H-benzo[e]indole-1,2(3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-6,7,8,9-tetrahydro-1H-benzo[e]indole-1,2(3H)-dione is a heterocyclic compound that features a bromine atom and a fused indole structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6,7,8,9-tetrahydro-1H-benzo[e]indole-1,2(3H)-dione typically involves the bromination of a suitable indole precursor. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
4-Bromo-6,7,8,9-tetrahydro-1H-benzo[e]indole-1,2(3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized indole derivatives.
科学的研究の応用
4-Bromo-6,7,8,9-tetrahydro-1H-benzo[e]indole-1,2(3H)-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4-Bromo-6,7,8,9-tetrahydro-1H-benzo[e]indole-1,2(3H)-dione involves its interaction with specific molecular targets. The bromine atom and the indole structure play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, modulating their function and leading to various biological effects .
類似化合物との比較
Similar Compounds
4-Bromoindole: A simpler analog that lacks the tetrahydro-1H-benzo[e]indole-1,2(3H)-dione structure.
6,7,8,9-Tetrahydro-1H-benzo[e]indole: Similar but without the bromine atom.
1,2(3H)-Dione derivatives: Compounds with similar dione structures but different substituents.
Uniqueness
4-Bromo-6,7,8,9-tetrahydro-1H-benzo[e]indole-1,2(3H)-dione is unique due to the combination of the bromine atom and the fused indole-dione structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C12H10BrNO2 |
|---|---|
分子量 |
280.12 g/mol |
IUPAC名 |
4-bromo-6,7,8,9-tetrahydro-3H-benzo[e]indole-1,2-dione |
InChI |
InChI=1S/C12H10BrNO2/c13-8-5-6-3-1-2-4-7(6)9-10(8)14-12(16)11(9)15/h5H,1-4H2,(H,14,15,16) |
InChIキー |
CKKTWMDTQLTYOC-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C3C(=C(C=C2C1)Br)NC(=O)C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![5-Bromo-6,7,8,9-tetrahydro-1H-benzo[g]indole-2,3-dione](/img/structure/B11844539.png)



![1-[(4-Fluorophenyl)methyl]-2,3-dihydro-2-(methylamino)quinazolin-4(1H)-one](/img/structure/B11844557.png)


